molecular formula C12H11BrO4 B11784988 5-Bromo-3-isopropoxybenzofuran-2-carboxylicacid

5-Bromo-3-isopropoxybenzofuran-2-carboxylicacid

Cat. No.: B11784988
M. Wt: 299.12 g/mol
InChI Key: WHXRSEWMGNUGTO-UHFFFAOYSA-N
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Description

5-Bromo-3-isopropoxybenzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a bromine atom at the 5-position, an isopropoxy group at the 3-position, and a carboxylic acid group at the 2-position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-isopropoxybenzofuran-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Bromination: Introduction of a bromine atom at the 5-position of the benzofuran ring.

    Isopropoxylation: Introduction of an isopropoxy group at the 3-position.

    Carboxylation: Introduction of a carboxylic acid group at the 2-position.

Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of 5-Bromo-3-isopropoxybenzofuran-2-carboxylic acid involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining environmental and safety standards. The process may involve continuous flow reactors and automated systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-isopropoxybenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the isopropoxy group may yield a corresponding ketone, while substitution reactions may introduce different functional groups at the bromine or carboxylic acid positions .

Mechanism of Action

The mechanism of action of 5-Bromo-3-isopropoxybenzofuran-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Bromo-3-isopropoxybenzofuran-2-carboxylic acid include other benzofuran derivatives with different substituents, such as:

Uniqueness

The uniqueness of 5-Bromo-3-isopropoxybenzofuran-2-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H11BrO4

Molecular Weight

299.12 g/mol

IUPAC Name

5-bromo-3-propan-2-yloxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C12H11BrO4/c1-6(2)16-10-8-5-7(13)3-4-9(8)17-11(10)12(14)15/h3-6H,1-2H3,(H,14,15)

InChI Key

WHXRSEWMGNUGTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(OC2=C1C=C(C=C2)Br)C(=O)O

Origin of Product

United States

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